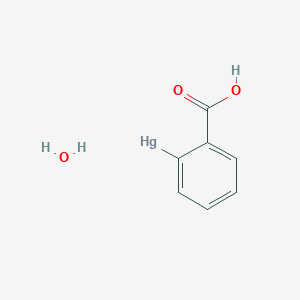

(2-Carboxyphenyl)hydroxymercury

Description

Properties

IUPAC Name |

(2-carboxyphenyl)mercury;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h1-4H,(H,8,9);;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEUCOQWYWHEGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[Hg].O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7HgO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Reactivity of 2 Carboxyphenyl Hydroxymercury

Mechanistic Investigations of Mercury-Carbon Bond Cleavage

The cleavage of the mercury-carbon (Hg-C) bond is a fundamental transformation for organomercurials and can proceed through several mechanistic pathways, primarily determined by the nature of the attacking reagent and reaction conditions.

Protonolysis, or acidolysis, involves the cleavage of the carbon-metal bond by an acid. For organomercurial compounds, this is a characteristic reaction. doi.org The general ease of acidolysis for metal alkyls and aryls corresponds to the electronegativity of the metal, with the alkyls of more electropositive metals reacting more readily. doi.org Mercury, being less electropositive, forms compounds that are more resistant to cleavage by weak acids like water but will react with stronger acids. doi.org

The accepted mechanism for the acidolysis of many organomercurials is an electrophilic substitution (SE). Specifically, it often follows an SE2 (bimolecular) pathway. In this process, the proton from the acid acts as the electrophile, attacking the carbon atom of the Hg-C bond. This leads to a concerted or stepwise process where the old Hg-C bond is broken and a new C-H bond is formed, typically with retention of configuration at the carbon atom. doi.org For (2-Carboxyphenyl)hydroxymercury, the reaction with a strong acid (HA) would proceed as follows, yielding benzoic acid and a mercury salt.

Table 1: General Characteristics of Protonolysis of Organomercurials

| Feature | Description |

| Reaction Type | Electrophilic Substitution (SE) |

| Common Mechanism | SE2 (bimolecular) |

| Stereochemistry | Predominantly retention of configuration at the carbon center. doi.org |

| Reactivity Trend | Increases with the strength of the acid used. |

| Products | A hydrocarbon (or derivative, like benzoic acid) and a mercury salt. |

Beyond heterolytic cleavage like protonolysis, the mercury-carbon bond can also undergo homolytic cleavage (homolysis), where the two electrons in the bond are split between the carbon and mercury atoms, generating a radical pair. libretexts.orgyoutube.com This type of cleavage is often initiated by heat or UV light.

A prominent example of a free radical process in organomercurial chemistry is the demercuration step that follows an oxymercuration reaction. wikipedia.org After an alkene is treated with a mercury(II) salt to form an organomercury adduct, this intermediate is typically reduced with sodium borohydride (B1222165) (NaBH₄). This reduction is not stereospecific and is understood to proceed through a radical mechanism, where the organomercury bond is cleaved homolytically to produce a carbon-centered radical. wikipedia.org This radical then abstracts a hydrogen atom from the solvent or reducing agent to yield the final alkane product. While this compound is an arylmercurial, similar radical processes can be initiated under appropriate conditions.

Transmetalation Reactions Involving this compound as an Intermediate

Transmetalation is a key step in many catalytic cross-coupling reactions, involving the transfer of an organic group from one metal to another. youtube.com Organomercurials like this compound can serve as the source of the aryl group in such reactions. Historically, before the development of modern organoboron and organotin reagents, organomercury compounds were used in some of the earliest examples of palladium-catalyzed cross-coupling. wikipedia.org

In a typical catalytic cycle, for instance in a Suzuki-type or Heck-type reaction, the palladium catalyst first undergoes oxidative addition with an organic halide. The resulting Pd(II) complex then undergoes transmetalation with the organomercurial. youtube.comchemistry.coach In this step, the carboxyphenyl group would be transferred from the mercury atom to the palladium center, generating a new organopalladium species and a mercury salt. This organopalladium intermediate then proceeds to reductive elimination, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. youtube.comchemistry.coach

Table 2: Role of Organomercurials in a General Cross-Coupling Cycle

| Step | Description |

| 1. Oxidative Addition | A Pd(0) catalyst reacts with an organic halide (R-X) to form an R-Pd(II)-X complex. |

| 2. Transmetalation | The organomercurial (Ar-Hg-OH) transfers its aryl group (Ar) to the palladium complex, forming Ar-Pd(II)-R and Hg(OH)X. |

| 3. Reductive Elimination | The Ar-Pd(II)-R complex eliminates the coupled product (Ar-R), regenerating the Pd(0) catalyst. youtube.com |

Catalytic Activity and Mechanistic Roles in Organic Transformations

This compound and related compounds are important not only as stoichiometric reagents but also for their potential role in catalytic processes, particularly those that form new carbon-carbon bonds or proceed via oxymercuration.

The ability of organomercurials to participate in transmetalation makes them suitable reagents for palladium-catalyzed carbon-carbon bond-forming reactions. The Heck reaction, which couples an unsaturated halide with an alkene, is a prime example. wikipedia.org Early work by Heck demonstrated the coupling of arylmercuric halides with alkenes using a palladium catalyst. wikipedia.org

In this context, this compound could be coupled with an alkene to form a substituted stilbene (B7821643) or cinnamic acid derivative. The reaction mechanism follows the general catalytic cycle involving oxidative addition of palladium to the alkene (or halide, depending on the specific Heck variant), followed by transmetalation with the organomercurial, migratory insertion, and finally β-hydride elimination to yield the product and regenerate the catalyst. organic-chemistry.orglibretexts.org The presence of the carboxylic acid group on the phenyl ring is tolerated in many Heck reactions. researchgate.net

Oxymercuration is a classic electrophilic addition reaction that converts an alkene into an alcohol. wikipedia.org The reaction proceeds by the attack of an alkene on a mercury(II) salt, such as mercuric acetate (B1210297), in an aqueous solution. masterorganicchemistry.com This process is foundational to understanding the formation of many organomercurial compounds.

The mechanism involves three key stages:

Formation of a Mercurinium Ion : The alkene's nucleophilic double bond attacks the electrophilic Hg(II) ion. The mercury atom, in turn, bonds to both carbons of the double bond, forming a bridged, three-membered intermediate called a mercurinium ion. This bridging prevents carbocation rearrangements, a key advantage of this reaction. wikipedia.orgmasterorganicchemistry.comyoutube.com

Nucleophilic Attack : A water molecule attacks the more substituted carbon of the mercurinium ion (following Markovnikov's rule). This attack occurs from the side opposite the mercury bridge, resulting in anti-addition of the hydroxyl and mercury groups across the double bond. masterorganicchemistry.com

Deprotonation : A base, typically water, removes a proton from the newly added hydroxyl group to yield the neutral organomercury adduct.

This resulting organomercury compound, which now contains a hydroxyl group and a mercury-carbon bond, is structurally analogous to this compound, albeit typically with an alkyl rather than an aryl backbone. The subsequent demercuration step with NaBH₄ proceeds via a radical mechanism to replace the mercury with a hydrogen atom. wikipedia.org

Redox and Substitution Chemistry of the (Carboxyphenyl)hydroxymercury Moiety

The carbon-mercury (C-Hg) bond in arylmercury compounds is generally stable. However, its reactivity can be tuned by the nature of the substituents on the aromatic ring and the reaction conditions. The electron-withdrawing nature of the carboxyl group in this compound can influence the electrophilicity of the mercury center and the stability of potential intermediates.

Redox Reactions

Oxidation: Organomercury compounds can be resistant to oxidation. For instance, the C-Hg bond can remain intact even under strong oxidizing conditions.

Reduction: Reduction of the Hg(II) center to elemental mercury (Hg(0)) can occur, leading to the cleavage of the C-Hg bond. This process is fundamental in various chemical and biological transformations.

Substitution Reactions

Substitution reactions at the mercury center are a key aspect of the reactivity of this compound. These reactions can proceed through various mechanisms, with the ortho-carboxy group potentially playing a crucial role through neighboring group participation. libretexts.org This intramolecular assistance can facilitate reactions by stabilizing transition states or intermediates. libretexts.org

Nucleophilic Substitution: The mercury center in arylmercury compounds can be subject to nucleophilic attack. The ortho-carboxy group in this compound can act as an internal nucleophile, potentially leading to the formation of cyclic intermediates. This intramolecular participation can influence the rate and stereochemistry of substitution reactions.

Electrophilic Cleavage: The C-Hg bond can be cleaved by various electrophiles. For example, reactions with halogens can lead to the formation of the corresponding aryl halides.

Transmetalation: The aryl group from an organomercury compound can be transferred to another metal, a process known as transmetalation. This reaction is a versatile tool in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Decarboxylation

Aryl carboxylic acids can undergo decarboxylation, the removal of the carboxyl group as carbon dioxide (CO2), under certain conditions. wikipedia.orglibretexts.org This reaction can be initiated by heat or photochemical methods. semanticscholar.orgrsc.org For this compound, decarboxylation would lead to the formation of a different organomercury species, potentially opening up further reaction pathways. The ease of decarboxylation is often influenced by the stability of the resulting aryl radical or anion. wikipedia.org

The table below summarizes the potential reaction pathways for the (carboxyphenyl)hydroxymercury moiety based on general organomercury chemistry and the influence of the carboxylic acid group.

| Reaction Type | Reagents/Conditions | Potential Products | Notes |

| Redox (Reduction) | Reducing agents | Aryl derivative (e.g., benzoic acid), Hg(0) | Cleavage of the C-Hg bond. |

| Substitution (Halogenation) | Halogens (e.g., Br₂) | 2-Halobenzoic acid, HgBr₂ | Electrophilic cleavage of the C-Hg bond. |

| Substitution (Protonolysis) | Strong acids | Benzoic acid, Hg(II) salt | Cleavage of the C-Hg bond by a proton source. |

| Transmetalation | Metal salts (e.g., Pd(II)) | Biaryl compounds, organopalladium intermediates | Important for cross-coupling reactions. |

| Decarboxylation | Heat, Photochemical methods | Phenylmercury (B1218190) derivative, CO₂ | Removal of the carboxylic acid group. wikipedia.orglibretexts.orgsemanticscholar.orgrsc.org |

| Intramolecular Cyclization | Base or activating agent | Cyclic mercury-containing ester | Involves participation of the ortho-carboxy group. libretexts.orglibretexts.org |

It is important to note that the specific outcomes and mechanisms for this compound will be highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the other reactants. The neighboring carboxyl group is a key feature that distinguishes its reactivity from simple phenylmercury compounds. libretexts.org

Advanced Spectroscopic and Structural Characterization of 2 Carboxyphenyl Hydroxymercury and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of chemical compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Aromatic and Carboxylate Environments

In the ¹H NMR spectrum, the aromatic protons of the phenyl ring would typically appear in the region of 7.0-8.5 ppm. The electron-withdrawing nature of the carboxyl group and the mercury atom would likely deshield the aromatic protons, shifting them downfield. The substitution pattern on the benzene (B151609) ring would result in a complex splitting pattern, likely a series of doublets and triplets, due to spin-spin coupling between adjacent protons. The acidic proton of the carboxyl group would be expected to appear as a broad singlet at a chemical shift greater than 10 ppm, although its observation can be dependent on the solvent and concentration.

The ¹³C NMR spectrum would provide valuable information about the carbon framework. The carboxyl carbon is expected to resonate in the downfield region of 165-180 ppm. The aromatic carbons would exhibit distinct signals between 120 and 150 ppm. The carbon atom directly bonded to the mercury atom (C-Hg) would experience a significant downfield shift due to the heavy atom effect. The specific chemical shifts of the aromatic carbons would be influenced by the electronic effects of both the carboxyl and the hydroxymercury substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for (2-Carboxyphenyl)hydroxymercury

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | 120 - 150 |

| Carboxyl COOH | > 10 (broad) | 165 - 180 |

Note: These are predicted ranges based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Mercury-¹⁹⁹ (¹⁹⁹Hg) NMR for Mercury Coordination Environments

Mercury-199 NMR is a powerful technique for directly probing the chemical environment of the mercury atom. huji.ac.il The ¹⁹⁹Hg nucleus is a spin-1/2 nuclide, which generally results in sharp NMR signals over a very wide chemical shift range, making it highly sensitive to changes in coordination and electronic structure. huji.ac.il

Specific ¹⁹⁹Hg NMR data for this compound is not documented in the available literature. However, the chemical shift would be expected to fall within the established range for organomercury(II) compounds. The chemical shift is highly dependent on the nature of the ligands attached to the mercury atom. For arylmercury compounds, the ¹⁹⁹Hg chemical shifts typically appear in a range from approximately -500 to -1500 ppm relative to dimethylmercury (B1214916) (Me₂Hg) as a standard. nih.gov The presence of the carboxylate and hydroxyl groups coordinating to the mercury center, either intramolecularly or intermolecularly, would significantly influence the observed chemical shift.

X-ray Diffraction Techniques for Solid-State Structural Analysis

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction to Resolve Coordination Geometry and Bonding

Single-crystal X-ray diffraction (SCXRD) analysis would provide unambiguous structural information for this compound. Although no specific crystal structure has been reported for this compound, studies on related organomercury compounds reveal common structural motifs. core.ac.uk

Organomercury(II) compounds typically adopt a linear or nearly linear C-Hg-X coordination geometry. libretexts.org In the case of this compound, this would involve a linear arrangement of the phenyl carbon, the mercury atom, and the oxygen of the hydroxyl group. However, the presence of the ortho-carboxyl group introduces the possibility of intramolecular coordination. The oxygen atom of the carboxyl group could form a secondary bond with the mercury atom, leading to a distorted T-shaped or a chelating structure. core.ac.uk Such intramolecular interactions are common in organomercury compounds and significantly influence their crystal packing and chemical properties. core.ac.uk

X-ray Powder Diffraction (XRPD) for Crystalline Phase Characterization

X-ray Powder Diffraction (XRPD) is a valuable technique for the characterization of polycrystalline materials. libretexts.org It provides a unique "fingerprint" for a crystalline solid, which can be used for phase identification, purity assessment, and the study of polymorphism. nih.gov

In the absence of a reference XRPD pattern for this compound, its analysis would involve comparing the experimental diffractogram with patterns calculated from a known single-crystal structure or with the patterns of known related compounds. The XRPD pattern consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystal lattice of the compound. The position and intensity of these peaks are determined by the arrangement of atoms within the unit cell.

Mass Spectrometry for Molecular Ion Detection and Isotopic Pattern Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature in the mass spectrum of mercury-containing compounds is the characteristic isotopic pattern of mercury. Mercury has several stable isotopes, with ²⁰²Hg being the most abundant. This results in a distinctive cluster of peaks for the molecular ion and any mercury-containing fragments, which serves as a definitive confirmation of the presence of mercury in the molecule.

The fragmentation of this compound under mass spectrometric conditions would likely involve the cleavage of the C-Hg and Hg-O bonds. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) and a carboxyl group (•COOH). nih.govyoutube.com Organomercury compounds can fragment through the loss of the organic ligand or the anionic group attached to the mercury. libretexts.org The analysis of these fragment ions would provide further structural confirmation.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment | Description |

|---|---|

| [M]+ | Molecular ion |

| [M - OH]+ | Loss of the hydroxyl group |

| [M - COOH]+ | Loss of the carboxyl group |

| [C₇H₅O₂]+ | Carboxyphenyl cation |

Note: The table lists plausible fragmentation pathways. The actual observed fragments and their relative intensities would depend on the ionization technique and conditions used.

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is an indispensable tool for identifying the functional groups within a molecule. nih.gov For this compound, the FTIR spectrum would be characterized by absorption bands corresponding to the vibrations of its key structural components: the carboxylate group, the aromatic ring, and the carbon-mercury bond.

The carbon-mercury (C-Hg) bond vibration is a key feature of organomercury compounds. These are typically found in the far-infrared region of the spectrum due to the heavy mercury atom. The Hg-O stretch from the hydroxyl group would also be present.

Below is an interactive data table summarizing the expected characteristic FTIR absorption bands for this compound based on data from analogous compounds like sodium benzoate (B1203000) and other organomercury complexes. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylate (COO⁻) | Asymmetric stretch (νₐₛ) | 1650 - 1540 | Strong |

| Carboxylate (COO⁻) | Symmetric stretch (νₛ) | 1450 - 1360 | Strong |

| Aromatic Ring | C=C stretch | ~1600 and ~1450 | Medium to Strong |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium |

| Aromatic Ring | C-H out-of-plane bend | 900 - 670 | Strong |

| Carbon-Mercury | C-Hg stretch | 600 - 400 | Medium to Weak |

| Hydroxyl | O-H stretch | ~3600 (free), broad if H-bonded | Medium |

| Mercury-Oxygen | Hg-O stretch | ~500 - 400 | Medium to Weak |

Note: The exact positions of these bands can be influenced by the solid-state packing, intermolecular interactions, and the coordination environment of the mercury atom.

Thermal Analysis (e.g., DSC) for Phase Behavior and Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical information about the thermal stability, phase transitions, and decomposition of a compound. akjournals.coms4science.at

For this compound, a DSC analysis would reveal transitions such as melting, and potentially solid-solid phase transitions or the onset of decomposition. wikipedia.org Studies on other mercury(II) carboxylates have shown that these compounds can exhibit complex thermal behavior, including multiple phase transitions before melting. akjournals.com The presence of the aromatic ring and the hydroxyl group in this compound would likely influence its melting point and thermal stability compared to aliphatic mercury carboxylates.

TGA complements DSC by measuring the change in mass of a sample as a function of temperature. This is particularly useful for determining the decomposition pathway. The thermal decomposition of organomercury compounds can be complex, often involving the breaking of the C-Hg bond and the release of volatile mercury species. For this compound, decomposition would likely proceed with the loss of water from the hydroxyl group, followed by decarboxylation and ultimately the cleavage of the C-Hg bond. The final residue would likely be an inorganic mercury compound. The thermal stability is expected to be influenced by the strength of the C-Hg bond and the interactions within the crystal lattice. unca.edursc.org

An illustrative data table of expected thermal events for this compound, based on the analysis of related mercury carboxylates and aromatic acids, is presented below. akjournals.comunca.edu

| Thermal Event | Technique | Approximate Temperature Range (°C) | Observation |

| Dehydration | TGA/DSC | 100 - 150 | Mass loss corresponding to H₂O; endothermic peak in DSC. |

| Melting/Decomposition | DSC | > 200 | Sharp endothermic peak (melting) followed by or coupled with exothermic peaks (decomposition). |

| Decomposition | TGA | > 200 | Significant mass loss corresponding to the loss of CO₂ and subsequent fragmentation. |

Note: These values are estimations based on analogous compounds and the actual thermal behavior may vary. The decomposition temperature is particularly sensitive to the heating rate and atmospheric conditions. nist.gov

Computational Chemistry and Theoretical Modeling of 2 Carboxyphenyl Hydroxymercury

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2-Carboxyphenyl)hydroxymercury. These calculations solve the time-independent Schrödinger equation for the molecule, providing detailed information about its electronic wavefunction and energy. iastate.edu From this, crucial characteristics like the nature of chemical bonds, charge distribution, and molecular orbital energies can be determined. arxiv.orgarxiv.orgpurdue.eduresearchgate.net

For this compound, the primary focus of electronic structure analysis is on the carbon-mercury (C-Hg) and mercury-oxygen (Hg-O) bonds. Organomercury compounds typically feature a linear C-Hg-X coordination geometry, and the bonding is largely covalent but with some ionic character due to the difference in electronegativity between mercury and its bonding partners (carbon and oxygen). wikipedia.org

Natural Bond Orbital (NBO) analysis, a common quantum chemical technique, can be employed to quantify the nature of these bonds. This analysis partitions the molecular wavefunction into localized orbitals, such as lone pairs and bonds, providing a clear chemical picture. For this compound, NBO analysis would likely reveal a strong sigma (σ) bond between the phenyl carbon and the mercury atom and another between mercury and the hydroxyl oxygen. It would also quantify the charge separation across these bonds, indicating the partial positive charge on the mercury atom, which is a key factor in its reactivity.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net Instead of computing the complex many-electron wavefunction, DFT calculates the total electronic energy from the electron density. nih.gov This approach is well-suited for studying the molecular properties of medium-sized molecules like this compound.

A key indicator of a molecule's stability is its bond dissociation energy (BDE), which is the energy required to break a specific bond homolytically. wikipedia.org DFT methods can predict BDEs with reasonable accuracy, offering insight into which bonds are most likely to break under thermal or photochemical conditions. nih.govacs.org For this compound, the C-Hg and Hg-O BDEs are of primary interest. A higher BDE suggests a stronger, more stable bond.

Computational studies on related organomercury species and other metal-ligand bonds provide a framework for interpreting these values. science.govtdl.orgucsb.edu By calculating the energies of the intact molecule and the resulting radical fragments, the BDE can be determined.

Table 1: Hypothetical Bond Dissociation Energies (BDE) for this compound Calculated via DFT

This table illustrates the type of data that would be generated from a DFT analysis to assess the stability of the key bonds in the molecule. Values are for gas-phase homolytic cleavage at 298 K.

| Bond | Bond Type | Calculated BDE (kcal/mol) | Implication |

| Phenyl-Hg | C-Hg | 55 - 65 | Moderately stable covalent bond. |

| Hg-OH | Hg-O | 70 - 80 | Stronger than the C-Hg bond, suggesting C-Hg cleavage may be more favorable. |

| O-H | O-H | 100 - 110 | Very stable, typical for a hydroxyl group. |

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. tdl.org This allows for the study of reaction mechanisms, including the identification of intermediate structures and, crucially, transition states—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

For this compound, this could be applied to model its degradation pathways or its interaction with biological targets, such as the thiol groups found in proteins. wikipedia.org For instance, the reaction pathway for the binding of a cysteine residue to the mercury center could be modeled. The calculations would involve optimizing the geometries of the reactants, the transition state, and the products to determine the thermodynamic and kinetic feasibility of the reaction. nih.gov

Simulation of Spectroscopic Signatures (e.g., UV-Vis, NMR Chemical Shifts)

Computational methods can simulate various spectroscopic signatures, which is invaluable for interpreting experimental data and confirming molecular structures.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. libretexts.org For this compound, these calculations would predict the λ_max values arising from π→π* transitions within the aromatic ring and potential charge-transfer transitions involving the mercury atom.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. documentsdelivered.com These calculations provide theoretical ¹H, ¹³C, and even ¹⁹⁹Hg chemical shifts. nih.govlibretexts.org Comparing calculated shifts to experimental spectra helps in assigning signals and confirming the proposed structure. The ¹⁹⁹Hg chemical shift is particularly sensitive to the coordination environment of the mercury atom. nih.gov

Table 2: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (δ) in ppm

This table provides an example of how theoretical NMR data would be compared with experimental results to validate the structure of this compound.

| Nucleus | Atom Position | Calculated δ (ppm) | Experimental δ (ppm) |

| ¹H | H (ortho to COOH) | 8.1 | 8.0 |

| ¹H | H (meta to COOH) | 7.6 | 7.5 |

| ¹³C | C (ipso, attached to Hg) | 150 | 149 |

| ¹³C | C (carboxyl) | 170 | 169 |

| ¹⁹⁹Hg | Hg | -1450 | -1445 |

Modeling of Complexation Constants and Dissociation Equilibria in Solution

This compound has functional groups—a carboxylic acid and a hydroxyl group—that can participate in acid-base equilibria. Computational models, combining DFT with a continuum solvation model (like PCM or SMD), can predict the pKa values for these groups. These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in solution.

Furthermore, these models can be used to study the complexation of the mercury center with various ligands, which is crucial for understanding its environmental fate and biological interactions. nih.gov For example, the binding affinity (and the corresponding complexation or stability constant, log K) for ligands like chloride or biologically relevant thiols can be calculated. nih.gov This involves computing the free energy change of the ligand exchange reaction in solution.

Virtual Screening and Design of Analogues with Tailored Reactivity

Computational modeling can accelerate the discovery of new molecules with desired properties. nih.gov Using the computationally determined three-dimensional structure of this compound as a starting point, virtual screening techniques can be used to search large chemical databases for analogues. nih.govmdpi.comresearchgate.net

The goal could be to design analogues with modified reactivity or reduced toxicity. For example, by altering the substituents on the phenyl ring, one could modulate the electronic properties of the C-Hg bond to either increase or decrease its lability. Docking simulations could be performed to predict the binding affinity of these analogues to specific biological targets, such as enzymes or proteins, helping to prioritize which new compounds to synthesize and test experimentally. This structure-based design approach is a cornerstone of modern medicinal chemistry and toxicology research. nih.gov

Coordination Chemistry of 2 Carboxyphenyl Hydroxymercury

Ligand Properties of the (2-Carboxyphenyl)hydroxymercury Anion

The carboxylate group is a primary site for coordination to metal ions. It can bind in several modes: monodentate, bidentate (chelating or bridging), or a combination thereof. The specific coordination mode is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating ligands. For instance, in many metal-carboxylate complexes, the carboxylate group bridges two metal centers, leading to the formation of polynuclear structures.

The hydroxyl group, being a harder donor than the carboxylate oxygen, can also participate in coordination, although its involvement may be more dependent on the pH of the medium and the Lewis acidity of the metal center. The deprotonated hydroxyl group (alkoxide) is a stronger coordinating agent. The presence of both a carboxylate and a hydroxyl group in an ortho position on the phenyl ring creates the potential for the ligand to act as a bidentate chelating agent, forming a stable five-membered ring with a coordinated metal ion. This chelation is a significant factor in the stability of the resulting complexes.

In related systems involving ligands with both carboxylate and other potential donor groups, the carboxylate often acts as the primary binding site, with other groups participating to form chelate rings or bridge to other metal centers. For example, in complexes with 2-(carboxyphenyl)iminodiacetate, the carboxylate group readily coordinates to metal ions like copper(II). mdpi.com

The formation of a chelate ring by the this compound anion with a metal ion is a dynamic process. The stability of the resulting chelate is quantified by its stability constant (Kstab). A higher stability constant indicates a more stable complex. The chelate effect, which is the enhanced stability of a complex containing a chelate ring compared to a similar complex with monodentate ligands, is expected to play a significant role in the coordination of this ligand.

While specific stability constants for this compound complexes are not widely reported, data from related mercury(II) carboxylate complexes can provide some insight. Studies on the complex formation between mercury(II) ions and various monocarboxylates show that stable complexes are formed, although the tendency for chelation with other oxygen-donor groups on the carboxylate ligand was not observed in some studies. libretexts.org However, the ortho-positioning of the hydroxyl group in this compound makes chelation more sterically favorable.

Table 1: Illustrative Stability Constants for Related Mercury(II) Carboxylate Complexes

| Ligand | Log K₁ | Reference |

| Acetate (B1210297) | 5.61 | libretexts.org |

| Propionate | 5.56 | libretexts.org |

| Butyrate | 5.50 | libretexts.org |

| Glycolate | 5.86 | libretexts.org |

This table presents stability constants for simple mercury(II) carboxylate complexes to illustrate the general magnitude of these values. The presence of the ortho-hydroxyl group in this compound would likely lead to different stability constants due to potential chelation.

Synthesis and Structural Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes with the this compound anion can be achieved through various synthetic routes, typically involving the reaction of a metal salt with the ligand in a suitable solvent. The resulting products can range from simple mononuclear complexes to intricate polynuclear coordination polymers.

General synthetic strategies for organomercury compounds often involve the mercuration of aromatic rings. libretexts.org The synthesis of metal complexes with ligands containing carboxylate groups can be achieved by reacting the ligand with a metal salt in an appropriate solvent, often with control of pH to facilitate deprotonation of the carboxylic acid. mdpi.com

The this compound anion can form both mononuclear and polynuclear complexes. In a mononuclear complex, a single metal ion is coordinated by one or more ligand molecules. The coordination sphere of the metal is completed by other ligands or solvent molecules.

Polynuclear complexes, including coordination polymers, arise when the ligand bridges multiple metal centers. The carboxylate group is particularly adept at bridging, leading to the formation of one-, two-, or three-dimensional networks. The phenylmercury (B1218190) moiety itself can also participate in secondary interactions, such as Hg···O or Hg···π interactions, which can further influence the supramolecular structure of the resulting coordination polymer. The formation of coordination polymers with mercury(II) is a known phenomenon, though less common than with transition metals. slideshare.net

Electronically, the nature of the metal-ligand bond will depend on the hard-soft acid-base (HSAB) principle. The carboxylate and hydroxyl oxygen atoms are hard donors, favoring coordination to hard or borderline metal ions. The mercury atom in the ligand is a soft center. The electronic properties of the phenyl ring can also be tuned by the presence of substituents, which would in turn affect the Lewis basicity of the donor atoms.

Interactions with Diverse Donor Atoms and Ligand Systems

The this compound anion can participate in complex systems involving other types of donor atoms and ligands. The presence of additional ligands can lead to the formation of mixed-ligand complexes with unique structures and properties. For instance, the introduction of N-donor ligands like pyridine (B92270) or bipyridine could lead to the formation of heteroleptic complexes where the coordination sphere of the metal is occupied by both the this compound anion and the N-donor ligand.

The soft mercury center in the ligand also has a known affinity for soft donor atoms like sulfur. wikipedia.org This could lead to interesting secondary interactions or even direct coordination if the system contains sulfur-based ligands. The interplay between the hard O-donors of the carboxylate and hydroxyl groups and the soft Hg atom provides a platform for designing complex coordination architectures with potentially novel properties.

Biochemical Interactions and Enzymatic Mechanisms Non Clinical Focus

Molecular Recognition and Binding to Biological Macromolecules

The primary mode of interaction for the ethylmercury component at the molecular level involves its recognition and binding to specific sites on proteins and peptides.

The ethylmercury cation, derived from the degradation of compounds like Thimerosal, reacts rapidly and readily with the sulfhydryl (thiol) groups of cysteine residues in proteins and small peptides such as glutathione (B108866). drugbank.comnih.govelsevierpure.com This interaction results in the formation of stable yet reversible ethylmercury-protein adducts through a coordinate S-Hg bond. nih.gov

This specific affinity for thiol groups has been demonstrated in various studies using model proteins. For instance, research on human serum albumin and β-lactoglobulin A confirmed the formation of ethylmercury-protein adducts at free thiol residues. rsc.org The process is so efficient that it is considered a primary route for the metabolism of Thimerosal in biological systems. nih.gov This reactivity is not limited to proteins; ethylmercury also forms adducts with the thiol groups in smaller molecules like cysteine and glutathione (GSH). nih.gov The interaction with these sulfhydryl groups can be monitored and characterized using advanced analytical techniques such as liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) and electrospray mass spectrometry (ESI-MS). rsc.orgresearchgate.net

Table 1: Examples of Proteins and Peptides Interacting with Ethylmercury

| Macromolecule/Peptide | Interaction Description | Analytical Method | Reference |

| Human Serum Albumin | Formation of ethylmercury-protein adducts | LC-ICP-MS, ESI-MS | nih.gov, rsc.org |

| β-Lactoglobulin A | Binding to free thiol residue in peptide T13 | LC-ICP-MS, ESI-MS | rsc.org |

| Glutathione (GSH) | Rapid reaction to form ethylmercury adducts | Mass Spectrometry | nih.gov |

| Recombinant Rotavirus P nih.gov Protein | Reversible complexation with a single cysteine residue | Intact Protein Mass Analysis | nih.gov |

The propensity of ethylmercury to bind to sulfhydryl groups is the principal mechanism behind its ability to inhibit various enzymes. drugbank.com

Enzyme Inhibition via Thiol Binding: Many enzymes rely on free cysteine residues for their catalytic activity or structural integrity. By binding to these critical thiol groups, ethylmercury can induce conformational changes or block the active site, leading to a loss of enzyme function. drugbank.com For example, Thimerosal has been shown to potently inhibit DNA topoisomerase II alpha, likely through its reaction with essential cysteine residues. nih.gov

MerB (Organomercurial Lyase): It is crucial to distinguish that for MerB, the ethylmercury compound is not an inhibitor but a substrate . MerB is a detoxifying enzyme that specifically targets the carbon-mercury bond in organomercurials. ebi.ac.uknih.govnih.gov However, the product of this enzymatic reaction, inorganic mercury (Hg(II)), is a potent inhibitor of many other cellular enzymes. nih.gov The detoxification process is only complete when Hg(II) is subsequently reduced by another enzyme, mercuric reductase (MerA). nih.gov Therefore, the action of MerB on the compound can lead to enzyme inhibition downstream if the resulting inorganic mercury is not managed.

ATP Synthase: While direct and detailed studies on (2-Carboxyphenyl)hydroxymercury are scarce, research on related mercury compounds demonstrates their impact on mitochondrial bioenergetics. Inorganic mercury (Hg2+), the eventual metabolite, can modulate the function of the F1FO-ATP synthase. Studies have shown that micromolar concentrations of Hg2+ can stimulate the F1FO-ATPase, likely by interacting with adjacent thiol residues, while simultaneously inhibiting mitochondrial respiration. nih.gov This indicates that mercury compounds can significantly interfere with the function of crucial energy-producing enzymes by targeting their cysteine residues. nih.gov

Organomercurial Lyase (MerB) Action and Specificity

Bacteria that have developed resistance to mercury poisoning utilize a two-enzyme system, with organomercurial lyase (MerB) playing the initial and critical role in detoxifying organic mercury compounds. ebi.ac.uknih.gov

MerB catalyzes the protonolysis of the stable carbon-mercury (C-Hg) bond in a wide array of organomercurial compounds, including ethylmercury. ebi.ac.ukwikipedia.org This reaction breaks down the toxic organomercurial into a less toxic inorganic mercury ion (Hg(II)) and the corresponding hydrocarbon (ethane, in the case of ethylmercury). nih.gov

The catalytic mechanism is intricate and relies on key amino acid residues within the enzyme's active site: two cysteines (Cys96 and Cys159) and an aspartic acid (Asp99). nih.govornl.gov The favored mechanism proceeds in two main steps:

Initially, Asp99 acts as a base, abstracting a proton from one of the cysteine residues. This enables the coordination of the two cysteine thiolates with the mercury atom of the substrate. ornl.gov

The now-activated Asp99 donates a proton to the organic moiety of the substrate. This proton transfer facilitates the cleavage of the C-Hg bond, releasing the hydrocarbon. nih.govebi.ac.ukornl.gov The resulting Hg(II) ion is left coordinated by the two cysteine residues, ready for transfer to the next enzyme in the detoxification pathway, MerA. ebi.ac.uk

Structural studies using X-ray crystallography and NMR spectroscopy have provided significant insights into how MerB interacts with its substrates. nih.govnih.gov

Active Site Architecture: The structure of MerB reveals a novel protein fold. nih.gov The active site is a pocket containing the catalytically essential Cys96, Asp99, and Cys159 residues. nih.govresearchgate.net High-resolution crystal structures of MerB in both its free and mercury-bound forms confirm the crucial roles of these residues in substrate binding, C-Hg bond cleavage, and the controlled release of the Hg(II) product. nih.gov

Substrate Binding and Specificity: NMR studies have identified an extensive hydrophobic groove adjacent to the active site. nih.gov This groove is thought to accommodate the hydrocarbon portion of various organomercurial substrates, which explains the enzyme's broad specificity, allowing it to act on a wide range of compounds from methylmercury (B97897) to larger arylmercurials. ebi.ac.uknih.gov

Table 2: Key Residues and Features of MerB in Catalysis

| Residue/Feature | Role in Catalysis | Structural Insight | Reference |

| Cys96 & Cys159 | Bind the mercury atom, participate in bond cleavage, and control product release. | Cluster in the active site, coordinate Hg(II). | nih.gov, nih.gov |

| Asp99 | Acts as a proton shuttle, first accepting a proton from cysteine and then donating it to the organic leaving group. | Crucial for the proton transfer step required for C-Hg bond cleavage. | ornl.gov, nih.gov |

| Hydrophobic Groove | Binds the organic moiety of the substrate, contributing to broad substrate specificity. | Adjacent to the Hg/DTT binding site identified by NMR. | nih.gov |

Application in Protein Labeling and Characterization

The specific and high-affinity reaction between the ethylmercury group and protein thiols has been harnessed as a tool in biochemical research.

Mapping Protein Structure and Binding Sites: The formation of ethylmercury adducts can be used to identify and map the location of accessible cysteine residues within a protein's structure. By incubating a protein with the compound and then using enzymatic digestion followed by mass spectrometry, researchers can pinpoint the exact peptide fragment—and thus the specific cysteine residue—that has been modified. rsc.org

Studying Protein Stability and Conformation: The binding of ethylmercury can induce structural changes in a protein. This property has been used to investigate the conformational stability of proteins. For example, the interaction of Thimerosal with a recombinant viral protein antigen was shown to increase local backbone flexibility and cause global destabilization, providing insights into the protein's structural integrity. nih.gov

Interference in Protein Assays: An important practical application of understanding this interaction is in protein quantification. The presence of Thimerosal, and by extension its ethylmercury component, can interfere with common protein assays like the bicinchoninic acid (BCA) assay. nih.gov Knowledge of this interaction is critical for developing methods to remove the interfering substance and ensure accurate protein measurement in formulations where such preservatives are used. nih.gov

Advanced Analytical Methodologies and Sensing Applications of 2 Carboxyphenyl Hydroxymercury

Quantitative Analytical Reagent Applications

(2-Carboxyphenyl)hydroxymercury serves as a valuable reagent in specific quantitative analytical methods, particularly for the determination of sulfur-containing compounds. Its reactivity with sulfhydryl groups forms the basis of these applications.

Titrimetric Methods for Hydrogen Sulfide (B99878) Determination

This compound is employed in titrimetric methods for the quantification of hydrogen sulfide (H₂S). This method relies on the reaction between the organomercurial and H₂S, where the mercury atom selectively binds to the sulfur atom of the sulfide. The endpoint of the titration can be determined using a suitable indicator, allowing for the calculation of the H₂S concentration in the sample. While other methods exist for H₂S determination, such as absorption in zinc acetate (B1210297) followed by titration with iodine, the use of organomercurials like this compound offers an alternative approach. texas.gov

Chromatographic Techniques Coupled with Mercury-Specific Detection

The separation and quantification of different forms of mercury, known as speciation analysis, are crucial for understanding its toxicology and environmental fate. americanlaboratory.com Hyphenated chromatographic techniques, which combine a separation method with a sensitive detection system, are powerful tools for this purpose. nih.govfrontiersin.org

High-Performance Liquid Chromatography (HPLC) for Separation of Organomercurials

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating non-volatile compounds. nih.govfrontiersin.org In the context of mercury analysis, HPLC can effectively separate different organomercurial compounds, including this compound, from inorganic mercury and other organic forms like methylmercury (B97897) and ethylmercury. expec-tech.com The separation is typically achieved using a reversed-phase (RP) column, where molecules are separated based on their polarity. nih.govfrontiersin.org A polar mobile phase is used, and the various mercury species are separated based on their interactions with the nonpolar stationary phase of the column.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Speciation and Quantitative Analysis

To achieve highly sensitive and selective detection of the separated mercury species from the HPLC, the chromatograph is often coupled with an Inductively Coupled Plasma Mass Spectrometer (ICP-MS). nih.govfrontiersin.org ICP-MS is a powerful elemental analysis technique with very low detection limits, often at the parts-per-trillion (ppt) level, and a wide linear dynamic range. nih.govfrontiersin.org The eluent from the HPLC is introduced into the ICP-MS, where the high-temperature plasma atomizes and ionizes the mercury atoms. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the specific and quantitative determination of each mercury species. americanlaboratory.com This hyphenated technique, HPLC-ICP-MS, combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of ICP-MS, making it a state-of-the-art method for mercury speciation analysis. nih.govfrontiersin.orgexpec-tech.com

Below is an interactive table summarizing the key aspects of these chromatographic techniques:

| Parameter | High-Performance Liquid Chromatography (HPLC) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

| Principle | Separation of compounds based on their chemical and physical properties (e.g., polarity, charge, size). nih.govfrontiersin.org | Elemental analysis based on the ionization of atoms in a high-temperature plasma and their detection by mass spectrometry. nih.govfrontiersin.org |

| Primary Role | Separation of different organomercurial species. nih.govfrontiersin.orgexpec-tech.com | Sensitive and selective detection and quantification of mercury. nih.govfrontiersin.org |

| Common Mode | Reversed-Phase (RP) Chromatography. nih.govfrontiersin.org | Not applicable. |

| Detection Limits | Dependent on the detector used. | Very low (sub-ppt levels). nih.govfrontiersin.org |

| Key Advantage | Effective separation of complex mixtures. nih.govfrontiersin.org | High sensitivity, selectivity, and ability for elemental speciation. americanlaboratory.comnih.govfrontiersin.org |

Development of Mercury-Responsive Chemical Sensors and Probes

The development of chemical sensors and probes for the rapid and selective detection of mercury ions (Hg²⁺) is an active area of research. researchgate.netrsc.org These sensors are designed to provide a measurable signal, often a change in color or fluorescence, in the presence of mercury.

Design Principles for Fluorescent Sensors Incorporating Mercury-Binding Sites

Fluorescent sensors are particularly attractive due to their high sensitivity and potential for real-time monitoring. researchgate.net The design of these sensors typically involves three key components: a signaling unit (fluorophore), a recognition unit (receptor or binding site), and a mechanism that links the binding event to a change in the fluorescence signal. nih.gov

The recognition unit is designed to selectively bind with Hg²⁺ ions. This selectivity is often achieved by incorporating soft donor atoms like sulfur, nitrogen, or oxygen, to which the soft Hg²⁺ cation has a high affinity. nih.gov The interaction between the mercury ion and the binding site can trigger several photophysical processes that alter the fluorescence of the signaling unit. Common mechanisms include:

Photoinduced Electron Transfer (PET): In the absence of Hg²⁺, an electron transfer from the receptor to the fluorophore can quench the fluorescence. Upon binding of Hg²⁺, this PET process can be inhibited, leading to a "turn-on" fluorescence response. nih.gov

Intramolecular Charge Transfer (ICT): The binding of Hg²⁺ can alter the electron distribution within the sensor molecule, leading to a shift in the emission wavelength.

Chelation-Enhanced Quenching (CHEQ): The heavy atom effect of the bound mercury ion can promote intersystem crossing, leading to a decrease or "turn-off" of the fluorescence. researchgate.net

Mercury-Induced Reactions: In some cases, the interaction with Hg²⁺ can catalyze a chemical reaction that transforms a non-fluorescent molecule into a fluorescent one, or vice-versa. rsc.orgnih.gov

The design of the binding site is crucial for the selectivity of the sensor. By carefully selecting the donor atoms and their spatial arrangement, it is possible to create sensors that are highly selective for Hg²⁺ over other metal ions.

Below is an interactive table outlining the key design principles for fluorescent mercury sensors:

| Design Principle | Description |

| Signaling Unit | A fluorophore that emits light upon excitation. |

| Recognition Unit | A molecular component designed to selectively bind with Hg²⁺ ions, often containing sulfur, nitrogen, or oxygen atoms. nih.gov |

| Sensing Mechanism | The process that translates the binding event into a change in fluorescence (e.g., PET, ICT, CHEQ). nih.govresearchgate.net |

| Selectivity | Achieved through the specific chemical and structural properties of the recognition unit, tailored for high affinity to Hg²⁺. nih.gov |

Mechanistic Understanding of Sensing Phenomena

The development of novel chemosensors often relies on sophisticated photophysical processes to generate a detectable signal upon interaction with a target analyte. Two such prominent mechanisms are Photoinduced Electron Transfer (PET) and Aggregation-Induced Emission (AIE).

Photoinduced Electron Transfer (PET):

PET-based fluorescent probes are typically designed as multi-component systems where a fluorophore (the signaling unit) is connected to a receptor (the recognition unit) by a linker that does not participate in conjugation. rsc.orgrsc.org In the absence of the target analyte, the probe is often in a "quenched" or non-fluorescent state. This is because, upon excitation of the fluorophore, an electron is transferred from the receptor to the fluorophore, preventing the emission of a photon. rsc.org This process is energetically favorable when the electron transfer is faster than fluorescence decay.

When the target analyte binds to the receptor, the electronic properties of the receptor are altered, which in turn affects the efficiency of the PET process. rsc.org For instance, the binding can lower the energy level of the highest occupied molecular orbital (HOMO) of the receptor, making the electron transfer to the fluorophore energetically unfavorable. This inhibition of the PET process "turns on" the fluorescence of the probe, generating a measurable signal that correlates with the concentration of the analyte. rsc.orgrsc.org The design of PET sensors involves careful selection of the fluorophore and the receptor to ensure selective and sensitive detection of the target species. rsc.org

Aggregation-Induced Emission (AIE):

In contrast to the common phenomenon of aggregation-caused quenching (ACQ), where molecules lose their fluorescence upon aggregation, AIE luminogens (AIEgens) are molecules that are non-emissive or weakly emissive in solution but become highly fluorescent in the aggregated state. rsc.orgnih.gov The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotations and vibrations, in the aggregated state. nih.gov In dilute solutions, these non-radiative decay pathways dominate, leading to low fluorescence quantum yields. However, upon aggregation, these motions are restricted, which blocks the non-radiative decay channels and opens up the radiative decay pathway, resulting in strong fluorescence emission. rsc.orgnih.gov

AIE-based sensors are designed so that the target analyte induces the aggregation of the AIEgen probes, leading to a significant enhancement of fluorescence. nih.gov This can be achieved through various interactions, such as electrostatic interactions, coordination bonding, or other specific binding events that promote the formation of aggregates. The "turn-on" nature of the AIE signal provides high sensitivity and a low background signal, making it a powerful tool for the detection of various analytes, including metal ions. nih.govnih.gov

Microwave-Assisted Techniques for Sample Preparation and Detection

Microwave-assisted techniques have become a valuable tool in analytical chemistry, particularly for the preparation of solid samples prior to the determination of trace elements and their species. nih.govscispace.comnih.govrsc.orgembrapa.brresearchgate.net These methods offer significant advantages over conventional heating techniques, including faster heating, reduced solvent consumption, and improved extraction efficiency. scispace.com

For the analysis of mercury species in environmental and biological samples, microwave-assisted extraction is often employed to leach the target analytes from the sample matrix. nih.govnih.govrsc.orgresearchgate.net This typically involves heating the sample in the presence of a suitable extractant, such as a nitric acid solution, in a closed or open-focused microwave system. nih.govrsc.org The use of microwave energy allows for rapid and efficient heating of the sample and extractant, leading to a significant reduction in sample preparation time compared to traditional methods. nih.govresearchgate.net

The choice of microwave system and operating conditions, such as applied power and irradiation time, is crucial to ensure the quantitative extraction of the target mercury species without causing their degradation or interconversion. rsc.orgembrapa.br Open-focused microwave systems are often preferred for the speciation analysis of organometallic compounds as they allow for milder heating conditions, which helps to preserve the integrity of the analytes. scispace.com

Following extraction, the resulting solution can be analyzed by various detection techniques, such as atomic absorption spectrometry (AAS), atomic fluorescence spectrometry (AFS), or inductively coupled plasma-mass spectrometry (ICP-MS), to determine the concentration of the mercury species. rsc.org

Environmental Transformation Pathways and Mechanistic Considerations of Organomercurial Carboxylates

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily through the action of light or chemical reactions in the environment.

Photochemical transformation, or photolysis, is a key abiotic pathway for the degradation of organomercurial compounds in aqueous environments. This process is particularly relevant in surface waters exposed to sunlight. researchgate.net The degradation of organomercurials like methylmercury (B97897) via photolysis is known to produce elemental mercury (Hg⁰) as a primary product. researchgate.net

The kinetics of photolysis for organometallic compounds can vary depending on factors such as the concentration of the compound, the presence of other light-absorbing substances, and the intensity of the light source. frontiersin.org For some organic compounds, photolysis follows pseudo-first-order kinetics at low concentrations, meaning the reaction rate is directly proportional to the concentration of the compound. frontiersin.org However, at higher concentrations, the kinetics can shift to zero-order, where the rate becomes constant and independent of the reactant's concentration, instead depending on the photon flux. frontiersin.org The presence of photosensitizers in the water can also accelerate the degradation process. While specific kinetic data for (2-Carboxyphenyl)hydroxymercury is not extensively detailed in the available literature, the principles observed with other complex organic molecules in aqueous photolysis experiments provide a framework for its expected behavior. frontiersin.org Transformation processes can include denitration, hydroxylation, and loss or gain of carbon atoms, indicating that the aromatic ring and its functional groups are susceptible to photochemical alteration. frontiersin.org

The stability of the carbon-mercury (C-Hg) bond is a crucial factor in the persistence of organomercurial compounds. This bond can be cleaved through non-enzymatic chemical reactions, a process influenced by the chemical conditions of the surrounding medium. researchgate.net Acyclic organomercurials, in particular, can undergo significant hydrolysis. researchgate.net

The pH of the aqueous environment is a major factor in determining the stability of these compounds. researchgate.net Studies on dimethylmercury (B1214916) have shown that its decomposition is favored in low-pH environments. The presence of hydronium ions (H₃O⁺) can readily react with the organomercurial, leading to the cleavage of the C-Hg bond and the formation of methane (B114726) and a mercury-water complex. researchgate.net This suggests that acidic conditions in soil or water could promote the non-enzymatic degradation of this compound, releasing inorganic mercury (Hg(II)). Conversely, high-pH conditions may favor the formation of stable complexes. researchgate.net This chemical degradation pathway represents a significant abiotic route for the transformation of organomercurials in the environment. nih.gov

Biotic Transformation Pathways

Biotic transformations are mediated by living organisms, primarily microorganisms, which have evolved sophisticated mechanisms to metabolize or detoxify harmful substances like organomercurials.

One of the most well-understood mechanisms for bacterial resistance to mercury is encoded by the mer operon. researchgate.netnih.gov This genetic system provides a pathway for the detoxification of both inorganic and organic mercury compounds. openbiotechnologyjournal.comenvipath.org Bacteria possessing the mer operon can be classified as having either narrow-spectrum resistance (to inorganic mercury only) or broad-spectrum resistance (to both inorganic and organomercurial compounds). researchgate.netnih.gov

Broad-spectrum resistance is conferred by the presence of the merB gene, which codes for the enzyme organomercurial lyase. researchgate.netopenbiotechnologyjournal.com This enzyme catalyzes the protonolysis of the C-Hg bond in organomercurials, such as this compound, breaking it down into a less toxic organic moiety and inorganic ionic mercury (Hg(II)). openbiotechnologyjournal.comenvipath.org

The newly formed Hg(II) is then acted upon by another key enzyme of the mer operon, mercuric reductase, which is encoded by the merA gene. nih.govbiorxiv.org This enzyme, using NADPH as an electron donor, reduces the toxic Hg(II) to the much less toxic and volatile elemental mercury (Hg⁰). researchgate.netbiorxiv.org This elemental mercury can then diffuse out of the cell, effectively removing the threat. nih.gov The entire process is tightly regulated by the MerR protein, which acts as a repressor in the absence of mercury and an activator in its presence. frontiersin.org

Table 1: Key Genes and Functions in the mer Operon System for Organomercurial Detoxification

| Gene | Protein Product | Function | Citation(s) |

|---|---|---|---|

| merA | Mercuric Reductase | Catalyzes the reduction of ionic mercury (Hg(II)) to volatile elemental mercury (Hg⁰). | researchgate.netopenbiotechnologyjournal.comnih.govbiorxiv.org |

| merB | Organomercurial Lyase | Cleaves the carbon-mercury (C-Hg) bond in organic mercury compounds. | researchgate.netopenbiotechnologyjournal.comnih.gov |

| merR | Regulatory Protein | Regulates the transcription of the mer operon, activating it in the presence of Hg(II). | frontiersin.orgnih.govnih.gov |

| merP | Periplasmic Protein | Binds Hg(II) in the periplasm and delivers it to the transport protein MerT. | researchgate.netopenbiotechnologyjournal.com |

The enzymatic cleavage of the C-Hg bond by organomercurial lyase (MerB) is the primary mechanism of what can be broadly termed enzyme-mediated de-alkylation or de-arylation. biorxiv.orgnih.gov This step is crucial for detoxifying organic forms of mercury, converting them into an inorganic form that can be subsequently volatilized. nih.govbiorxiv.org While often discussed in the context of methylmercury, the MerB enzyme acts on a range of organomercurials, facilitating the initial step of biotic degradation. openbiotechnologyjournal.comenvipath.org

The fate of the remaining organic portion, in this case, the benzoate (B1203000) moiety, is subject to further biotransformation. The carboxylic acid group is a common functional group in xenobiotic compounds and is often a target for metabolic processes. nih.gov In general, the biotransformation of carboxylic acids can proceed through several pathways. One common route is conjugation, for example, with glucuronic acid to form acyl-glucuronides or with coenzyme A to form acyl-CoA thioesters. nih.gov These conjugation reactions typically increase the water solubility of the compound, facilitating its excretion. Another potential pathway is the oxidation of the molecule. For instance, the oxidation of a methyl group on a xenobiotic can lead to a primary alcohol and subsequently to a carboxylic acid, often resulting in a loss of biological activity. nih.gov The specific metabolic fate of the carboxylated phenyl group from this compound would depend on the enzymatic capabilities of the microorganisms present in the specific environmental matrix.

Chelation Strategies to Mitigate Mercury Leaching in Environmental Studies

Mercury contamination in soils and sediments poses a long-term risk due to its potential for leaching into groundwater or surface water, where it can be transformed into more toxic forms like methylmercury. Chelation is a strategy used to control and remove heavy metals from contaminated environments by forming stable, soluble complexes that can be captured or, conversely, by creating insoluble precipitates to prevent mobilization. thinkdochemicals.comstanford.edu

Chelating agents are molecules with multiple binding sites that form strong, stable complexes with metal ions. stanford.edu In environmental studies, they can be used to either enhance the extraction of mercury for remediation (e.g., in phytoextraction) or to immobilize it to prevent leaching. researchgate.net However, the use of chelators that form soluble complexes must be carefully managed, as it can inadvertently increase the mobility of mercury in the environment. researchgate.net

A more effective strategy for mitigating leaching is the use of chelating agents that form highly stable, insoluble precipitates with mercury. One such novel chelator is the dipotassium (B57713) salt of 1,3-benzenediamidoethanethiol (BDET²⁻). nih.gov This ligand has shown high efficiency in selectively binding and precipitating mercury from industrial leachate, even in harsh pH conditions. nih.gov It has been shown to reduce mercury concentrations from parts-per-million (ppm) levels to below 0.010 ppm within minutes, forming a stable precipitate that is insoluble over a wide pH range. nih.gov Other materials, such as biochar, can also be used to reduce the leaching of mercury from contaminated soils and riverbanks by providing surfaces for adsorption and complexation. mdpi.com

Table 2: Selected Chelating Agents for Mercury Remediation

| Chelating Agent | Abbreviation | Common Application | Mechanism/Properties | Citation(s) |

|---|---|---|---|---|

| Dimercaptosuccinic acid | DMSA | Clinical chelation therapy, environmental remediation. | A dithiol compound that binds mercury, increasing its excretion. | stanford.edunih.govresearchgate.net |

| 2,3-Dimercapto-1-propanesulfonic acid | DMPS | Clinical chelation therapy. | A water-soluble dithiol that effectively binds and promotes the excretion of mercury. | stanford.edunih.govresearchgate.net |

| Ethylenediaminetetraacetic acid | EDTA | General metal chelation, industrial cleaning. | Binds a wide range of metals, but is less selective for mercury compared to dithiol agents. | thinkdochemicals.comnih.gov |

| 1,3-Benzenediamidoethanethiol | BDET²⁻ | Industrial leachate treatment. | Forms a highly stable, insoluble precipitate with mercury, effectively removing it from solution. | nih.govresearchgate.net |

Emerging Research Directions and Interdisciplinary Investigations

Novel Catalytic Systems Inspired by Organomercurial Chemistry

The unique reactivity of the carbon-mercury bond has long been harnessed in chemical synthesis, and researchers are now looking to design novel catalytic systems inspired by the principles of organomercurial chemistry. While direct catalytic applications of (2-Carboxyphenyl)hydroxymercury are not yet widespread, the broader class of organomercury compounds provides a foundation for developing new catalysts.

Organomercurials have historically been employed as catalysts in various industrial processes, such as the hydration of acetylene (B1199291). wikipedia.org More recently, their utility in palladium-catalyzed cross-coupling reactions has been a subject of interest. wikipedia.org These reactions, which form carbon-carbon bonds, are fundamental in organic synthesis. The presence of halide salts can enhance the selectivity of these transformations. wikipedia.org

Furthermore, organomercury compounds have been utilized in the manufacturing of polyurethanes, acting as catalysts for the reaction between polyols and isocyanates. zeromercury.org The predictable reactivity of these catalysts allows for a desirable reaction profile, characterized by an initial induction period followed by rapid curing. zeromercury.org This specific catalytic behavior is a model for the development of new, more environmentally benign catalysts that can offer similar temporal control over polymerization reactions.

Current research efforts are focused on understanding the mechanistic details of these catalytic cycles to design new systems that mimic the reactivity of organomercurials while replacing the toxic heavy metal with a more sustainable alternative. The principles learned from the reactivity of compounds like this compound, particularly the stability and controlled cleavage of the Hg-C bond, are invaluable in this pursuit.

Table 1: Examples of Reactions Catalyzed by Organomercury Compounds

| Reaction Type | Catalyst/Reagent | Application |

| Hydration of Acetylene | Hg(II) salts | Production of acetaldehyde (B116499) |

| Cross-Coupling | Organomercurials with Palladium catalyst | C-C bond formation |

| Polyurethane Formation | Phenylmercuric acetate (B1210297) and other organomercuric salts | Curing of polyurethane elastomers |

This table provides examples of catalytic applications of the broader class of organomercury compounds, which inspire the design of novel catalytic systems.

Mechanistic Studies in Material Degradation (e.g., Formation of Mercury Carboxylate Soaps in Art Conservation)

An unexpected and significant area of research involving organomercurial-like structures is in the field of art conservation. A major degradation process in oil paintings is the formation of metal soaps, which are metal carboxylates formed from the reaction of metal ions in pigments with fatty acids from the oil binder. metmuseum.orgnih.gov This can lead to a variety of detrimental effects, including the formation of protrusions, increased paint transparency, and cracking. metmuseum.orgtue.nl

Recent studies have identified the formation of mercury carboxylates, or "mercury soaps," as a specific degradation pathway in artworks containing mercury-based pigments like vermilion (HgS). researchgate.net The mechanism involves the reaction of mercury ions with fatty acids present in the binding medium, such as egg yolk or oil. researchgate.net

Understanding the precise mechanisms of mercury soap formation is crucial for developing effective conservation strategies. metmuseum.org Researchers are employing a range of analytical techniques, including solid-state nuclear magnetic resonance (NMR) spectroscopy and synchrotron-based X-ray methods, to study the transport of fatty acids and ions within paint films and how this is influenced by environmental factors like humidity and temperature. metmuseum.org

The formation of these mercury carboxylates can be considered an in-situ synthesis of compounds structurally related to this compound, where the carboxylate group of a fatty acid is bound to a mercury atom. Mechanistic studies in this area provide valuable insights into the reactivity of the mercury-carboxylate linkage in complex environments over long timescales.

Table 2: Factors Influencing Metal Soap Formation in Paintings

| Factor | Description |

| Pigment Composition | The presence of metal ions, such as lead, zinc, and mercury, is a prerequisite. |

| Binding Medium | The type of oil or other lipid-based binder determines the availability of free fatty acids. |

| Environmental Conditions | Temperature and relative humidity can influence the mobility of reactants and the rate of reaction. |

| Aging of Paint Film | The chemical and physical properties of the paint change over time, affecting soap formation. |

This table outlines the key factors that contribute to the formation of metal soaps, including mercury carboxylates, in oil paintings.

Advancements in Computational Design for Functional Materials Incorporating Organomercurial Motifs

The field of materials science is increasingly turning to computational methods for the rational design of new functional materials. uchicago.edumdpi.com Techniques like Density Functional Theory (DFT) allow for the prediction of molecular structures and properties, accelerating the discovery of materials with desired characteristics. youtube.comyoutube.com

While the direct computational design of materials incorporating this compound is still a niche area, the foundational principles and methodologies are well-established. DFT has been successfully used to study the degradation mechanisms of other organomercurials, such as methylmercury (B97897), by elucidating the pathways of Hg-C bond cleavage. nih.gov These computational studies provide a deep understanding of the electronic structure and reactivity of organomercury compounds.

This knowledge can be leveraged to design novel functional materials where the unique properties of the organomercurial motif are exploited. For instance, the linear coordination and specific electronic properties of the C-Hg-X bond could be incorporated into the design of new polymers or crystalline materials with tailored optical or electronic properties. Computational modeling can be used to predict the structure and properties of such materials before their synthesis, saving significant time and resources. utep.eduyoutube.com

The process would involve:

Conceptual Design: Proposing new material structures that incorporate the this compound motif or similar organomercurial units.

Computational Screening: Using DFT and other computational methods to calculate the electronic structure, stability, and other relevant properties of the proposed materials. youtube.com

Property Prediction: Predicting the functional properties of the materials, such as their conductivity, optical absorption, or catalytic activity.

Prioritization for Synthesis: Identifying the most promising candidates for experimental synthesis and characterization.

This theory-guided approach to material design holds significant promise for the development of the next generation of advanced materials.

Q & A

Q. How can researchers mitigate bias when reporting negative or inconclusive results in mercury toxicity studies?

- Methodological Answer :

- Pre-registration : Submit experimental protocols to repositories like Open Science Framework (OSF) before data collection.

- Blinded analysis : Use third-party statisticians to analyze coded datasets.

- Transparency : Report all tested endpoints (even non-significant ones) and provide raw data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.